molecular formula C23H20BrPSe B14576839 Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide CAS No. 61563-74-4

Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide

Cat. No.: B14576839
CAS No.: 61563-74-4
M. Wt: 486.3 g/mol
InChI Key: NPGXRLITRVXBMV-UHFFFAOYSA-M
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Description

Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide is an organophosphorus compound that features a phosphonium cation bonded to a selenophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(selenophen-3-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a selenophenylmethyl halide under controlled conditions. The reaction is carried out in a polar organic solvent, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The selenophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which triphenyl[(selenophen-3-yl)methyl]phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can form stable complexes with nucleophiles and electrophiles, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: A similar compound with a methyl group instead of a selenophenyl group.

    Triphenylphosphine: A related compound without the selenophenyl group.

Uniqueness

Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide is unique due to the presence of the selenophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61563-74-4

Molecular Formula

C23H20BrPSe

Molecular Weight

486.3 g/mol

IUPAC Name

triphenyl(selenophen-3-ylmethyl)phosphanium;bromide

InChI

InChI=1S/C23H20PSe.BrH/c1-4-10-21(11-5-1)24(18-20-16-17-25-19-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-17,19H,18H2;1H/q+1;/p-1

InChI Key

NPGXRLITRVXBMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C[Se]C=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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